molecular formula C13H16N4O4 B2940948 N-(2,2-dimethoxyethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide CAS No. 440332-09-2

N-(2,2-dimethoxyethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

Katalognummer: B2940948
CAS-Nummer: 440332-09-2
Molekulargewicht: 292.295
InChI-Schlüssel: ZEZDNWUVSCERAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2-dimethoxyethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide, also known as DOBA, is a chemical compound that has been widely studied for its potential applications in scientific research. DOBA is a benzotriazinone derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.

Wirkmechanismus

The mechanism of action of N-(2,2-dimethoxyethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide is not fully understood, but it is believed to involve the formation of a reactive intermediate that can covalently modify proteins and other biomolecules. This modification can lead to changes in protein structure and function, as well as the induction of cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases and the induction of oxidative stress. These effects are believed to be responsible for the compound's cytotoxic and proapoptotic properties.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,2-dimethoxyethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide has several advantages for use in laboratory experiments, including its high selectivity for cysteine residues in proteins and its potential as a prodrug for cancer therapy. However, the compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for N-(2,2-dimethoxyethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide research, including the development of new fluorescent labeling techniques using this compound, the optimization of this compound prodrug formulations for cancer therapy, and the exploration of the compound's potential as a tool for studying protein structure and function. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.

Synthesemethoden

The synthesis of N-(2,2-dimethoxyethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide involves the reaction of 4-hydroxy-1,2,3-benzotriazine with N-(2,2-dimethoxyethyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-(2,2-dimethoxyethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. One of the main areas of interest is its use as a fluorescent labeling agent for proteins and peptides. This compound has been shown to selectively label cysteine residues in proteins, making it a useful tool for studying protein structure and function.
In addition, this compound has been studied for its potential as a prodrug for cancer therapy. The compound has been shown to be selectively activated by esterases that are overexpressed in cancer cells, leading to the release of a cytotoxic agent and the induction of cell death. This mechanism of action makes this compound a promising candidate for targeted cancer therapy.

Eigenschaften

IUPAC Name

N-(2,2-dimethoxyethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4/c1-20-12(21-2)7-14-11(18)8-17-13(19)9-5-3-4-6-10(9)15-16-17/h3-6,12H,7-8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZDNWUVSCERAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CN1C(=O)C2=CC=CC=C2N=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.